(2E)-2-nonylidenecyclopentan-1-one
Description
(2E)-2-Nonylidenecyclopentan-1-one is a cyclic ketone characterized by a cyclopentanone backbone substituted with a nonylidene group (a nine-carbon chain) in the (2E)-configuration. The E-geometry positions the alkyl chain trans to the ketone oxygen, influencing its molecular packing, solubility, and reactivity. This compound is structurally related to natural jasmonate derivatives, which are known for roles in plant signaling and fragrance chemistry . Its synthesis typically involves aldol condensation or Wittig reactions to introduce the nonylidene moiety.
Properties
CAS No. |
16424-38-7 |
|---|---|
Molecular Formula |
Cd7H14O2 |
Synonyms |
2-Nonylidenecyclopentanone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-nonylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with nonanal in the presence of a base catalyst. One common method includes the use of sodium hydroxide as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of phase-transfer catalysts, such as beta-cyclodextrin, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-nonylidenecyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The nonylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-2-nonylidenecyclopentan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a chemical probe in drug discovery.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-nonylidenecyclopentan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrojasmone (2-Pentyl-3-methyl-2-cyclopenten-1-one)
Dihydrojasmone, a natural compound found in jasmine oil, shares a cyclopentenone core but differs in substituents: a pentyl chain and a methyl group at positions 2 and 3, respectively .
| Property | (2E)-2-Nonylidenecyclopentan-1-one | Dihydrojasmone |
|---|---|---|
| Molecular Formula | C₁₄H₂₄O | C₁₁H₁₈O |
| Alkyl Chain Length | Nonylidene (C₉) | Pentyl (C₅) |
| Functional Groups | Cyclopentanone, E-alkene | Cyclopentenone, methyl |
| Boiling Point (est.) | ~300°C (higher due to longer chain) | ~250°C |
| Applications | Potential agrochemicals | Perfumery, flavoring |
Key Differences :
- Dihydrojasmone’s cyclopentenone structure (vs. cyclopentanone) introduces additional ring strain, possibly affecting reactivity in nucleophilic additions .
2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one
This phosphoranylidene derivative replaces the nonylidene group with a triphenylphosphoranylidene moiety, drastically altering electronic properties .
| Property | This compound | 2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one |
|---|---|---|
| Substituent | Nonylidene (alkyl) | Triphenylphosphoranylidene (organophosphorus) |
| Reactivity | Electrophilic ketone | Ylide-like behavior, participates in Wittig reactions |
| Stability | Air-stable | Moisture-sensitive |
| Applications | Hypothesized biological uses | Synthetic intermediate for olefination |
Key Differences :
- The phosphoranylidene group enables Wittig reactivity, making the compound valuable in alkene synthesis, whereas the nonylidene analog lacks this utility.
- The nonylidene derivative’s hydrophobicity contrasts with the polarizable phosphorus center, affecting solubility in polar solvents .
General Trends in Alkyl-Substituted Cyclopentanones
Compounds like 6-arylcyclohexenecarboxylates (e.g., ) and cyclopentanone derivatives () show that alkyl chain length and stereochemistry influence bioactivity:
- Antifungal Activity: Longer alkyl chains (e.g., nonyl) may improve penetration into fungal cell membranes, as seen in cyclohexenecarboxylates with MIC values <10 µg/mL for C. albicans .
- Urinary Effects: Cyclopentanones with shorter chains (e.g., pentyl) exhibit diuretic properties in rats, while bulkier substituents reduce renal excretion .
Structural and Crystallographic Considerations
The E-configuration of this compound likely impacts crystal packing and hydrogen-bonding networks. For example, cyclopentanones with planar substituents (e.g., aromatic groups) form stronger π-π interactions, whereas alkyl chains promote van der Waals interactions . Computational modeling (e.g., SHELXL ) could predict its crystal structure compared to dihydrojasmone’s more rigid cyclopentenone system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
